tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Process Chemistry DPP-4 Inhibitor Synthesis Regioselective Mesylation

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS 1280210-79-8) is a crystalline, white-to-pale-yellow heterobicyclic solid (C₁₀H₁₅N₃O₂, MW 209.24 g/mol) bearing a tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen. It functions as the direct precursor to the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold—a validated pharmacophoric core found in the marketed once-weekly DPP-4 inhibitor omarigliptin (MK-3102) and the Phase 2 Aurora kinase inhibitor danusertib.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 1280210-79-8
Cat. No. B058724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
CAS1280210-79-8
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)NN=C2
InChIInChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-5-7-4-11-12-8(7)6-13/h4H,5-6H2,1-3H3,(H,11,12)
InChIKeyIBUNCTVDGYIKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS 1280210-79-8): A Boc-Protected Pyrrolopyrazole Building Block for DPP-4 Inhibitor and Kinase-Targeted Synthesis


tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS 1280210-79-8) is a crystalline, white-to-pale-yellow heterobicyclic solid (C₁₀H₁₅N₃O₂, MW 209.24 g/mol) bearing a tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen. It functions as the direct precursor to the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold—a validated pharmacophoric core found in the marketed once-weekly DPP-4 inhibitor omarigliptin (MK-3102) and the Phase 2 Aurora kinase inhibitor danusertib [1]. The compound is catalogued both as a key synthetic intermediate (MK-3102 Intermediate 2) in the commercial manufacturing route to omarigliptin and as Omarigliptin Impurity 9 for analytical reference standard applications .

Why Generic Substitution of tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate Risks Synthetic and Regulatory Failure


The pyrrolo[3,4-c]pyrazole core can exist in two tautomeric forms (1H vs. 2H), each producing distinct regiochemical outcomes during downstream N-functionalization [1]. CAS 1280210-79-8 is the 2H-tautomer bearing Boc protection at the pyrrolidine nitrogen—a combination that enables the orthogonal deprotection and highly regioselective mesylation (30:1 selectivity) required in the convergent omarigliptin manufacturing process [2]. The closest physical analog, CAS 657428-42-7 (1H-tautomer, MDL MFCD08061257), carries a different MDL identifier and distinct tautomeric preference, potentially altering the regiochemical course of subsequent alkylation, sulfonylation, or cross-coupling steps. Procuring an analog without verifying tautomeric identity and Boc placement risks introducing uncontrolled process impurities, invalidating validated analytical methods, and compromising the stereochemical integrity of the final API.

Quantitative Comparative Evidence for tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS 1280210-79-8) vs. Closest Analogs


Omarigliptin Manufacturing Regioselectivity: Boc-Protected 2H-Tautomer Enables 30:1 Mesylation Selectivity vs. Unprotected or 1H-Tautomer Analogs

The Boc-protected pyrrolo[3,4-c]pyrazole derived from CAS 1280210-79-8 is the direct precursor to the N-Boc-1-mesylpyrazole fragment used in the commercial omarigliptin convergent route. In the manufacturing process, base-promoted mesyl group isomerization on this Boc-protected scaffold achieves 30:1 regioselectivity for the desired N1-mesyl product, a critical quality attribute for API purity [1]. In contrast, the 1H-tautomer analog (CAS 657428-42-7) or N-unprotected variants lack this documented regioselective outcome under the identical process conditions, as the tautomeric state dictates the nucleophilic character of the pyrazole nitrogens [2].

Process Chemistry DPP-4 Inhibitor Synthesis Regioselective Mesylation

Once-Weekly DPP-4 Inhibitor Intermediate: Omarigliptin (MK-3102) Offers Differentiated Dosing vs. Once-Daily DPP-4 Inhibitors Such as Sitagliptin

CAS 1280210-79-8 is the designated 'MK-3102 Intermediate 2' in the synthesis of omarigliptin, a once-weekly DPP-4 inhibitor. Omarigliptin (MK-3102) was identified as a potent DPP-4 inhibitor with an excellent pharmacokinetic profile amenable for once-weekly human dosing, a key clinical differentiator from once-daily agents such as sitagliptin [1]. This intermediate is assembled through diastereoselective reductive amination with a functionalized pyranone followed by Boc deprotection, a convergent strategy requiring the precise Boc placement that this specific compound provides [2]. The alternative omarigliptin intermediate (CAS 951127-25-6, MK-3102 Intermediate 1) serves an entirely different synthetic role (the pyranone fragment), making these intermediates non-interchangeable within the convergent synthesis scheme.

Type 2 Diabetes DPP-4 Inhibition Omarigliptin Synthesis

Aurora Kinase A Inhibition Potency: Tetrahydropyrrolo[3,4-c]pyrazole Scaffold Delivers Aur-A IC50 = 0.027 μM vs. Structurally Distinct Indolocarbazole and Bisindolylmaleimide PKC Inhibitor Scaffolds

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, for which CAS 1280210-79-8 is the Boc-protected precursor, has been combinatorially expanded to deliver potent and selective Aurora kinase inhibitors. The most potent compound from this scaffold series achieved an IC50 of 0.027 μM in enzymatic Aur-A inhibition and antiproliferative IC50s between 0.05 μM and 0.5 μM across multiple tumor cell lines [1]. In the PKC inhibitor domain, 3-amino-pyrrolo[3,4-c]pyrazole derivatives demonstrated ATP-competitive inhibition with high specificity for PKC over other protein kinases and in vivo efficacy in a diabetic rat model of retinal vascular leakage [2]. The prototypical indolocarbazole (e.g., staurosporine) and bisindolylmaleimide (e.g., ruboxistaurin) PKC inhibitor scaffolds suffer from broader kinase selectivity profiles; the pyrrolo[3,4-c]pyrazole scaffold was designed to target the ATP hinge region with three diversity points enabling tailored selectivity [3].

Kinase Inhibition Aurora Kinase A Anticancer Drug Discovery

Boc Orthogonal Deprotection Enables Convergent Synthesis: CAS 1280210-79-8 Permits Acid-Labile Boc Removal While Preserving Other Functionality, Unlike Cbz- or Benzyl-Protected Analogs

The tert-butyl carbamate (Boc) group on CAS 1280210-79-8 is cleavable under mild acidic conditions (TFA or HCl) that are orthogonal to benzyl carbamate (Cbz) or benzyl ether protecting groups commonly used elsewhere in omarigliptin intermediate synthesis. This orthogonality is essential for the telescoped Boc deprotection–reductive amination sequence in the omarigliptin endgame, which achieves direct crystallization of the penultimate intermediate from the reaction mixture, avoiding handling of an unstable, mutagenic 1-mesylpyrazole BSA salt [1]. The benzyl-protected analog (e.g., benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate) requires hydrogenolysis for deprotection, which is incompatible with substrates bearing reducible functional groups and cannot be telescoped with reductive amination due to catalyst poisoning [2].

Protecting Group Strategy Convergent Synthesis Orthogonal Deprotection

Purity Specification and Commercial Availability: CAS 1280210-79-8 at 97–98% vs. Comparator CAS 657428-42-7 at 93% (Titration/HPLC)

Multiple suppliers offer CAS 1280210-79-8 at a minimum purity of 97% (AKSci) to 98% (LeYan, MolCore), with the solid form facilitating accurate weighing and formulation . The closest analog, CAS 657428-42-7 (1H-tautomer), is listed by TCI at >93.0% purity by both HPLC and nonaqueous titration, with a higher melting point of 139.0–143.0 °C, indicating potential differences in crystalline form or residual solvent profile . For regulated intermediate procurement where impurity carryover must be controlled, the 4–5% purity difference represents a meaningful reduction in the unidentified impurity burden entering the downstream synthesis.

Chemical Procurement Purity Specification Intermediate Quality

Dual-Use as Synthetic Intermediate and Analytical Reference Standard: CAS 1280210-79-8 Is Catalogued as Omarigliptin Impurity 9, Unlike General Pyrrolopyrazole Building Blocks

CAS 1280210-79-8 is formally catalogued as Omarigliptin Impurity 9 by multiple reference standard suppliers (CATO, Clearsynth, Pharmaffiliates), supplied with full Certificates of Analysis (COA) and characterized under ISO 17034 accreditation for use in HPLC method validation, stability studies, and ANDA/DMF regulatory submissions [1]. In contrast, general-purpose pyrrolo[3,4-c]pyrazole building blocks (e.g., CAS 769895-06-9, the fully deprotected scaffold) are not registered as pharmacopeial impurity reference standards and lack the associated regulatory documentation required for cGMP quality control laboratories. This dual-use capability means the same procurement lot can serve both synthetic scale-up and analytical method development, reducing inventory complexity.

Pharmaceutical Quality Control Impurity Reference Standard ANDA/DMF Submissions

High-Impact Application Scenarios for tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate in Pharmaceutical R&D and Manufacturing


Omarigliptin (MK-3102) Generic API Process Development and Scale-Up

This compound is the definitive MK-3102 Intermediate 2 for the convergent synthesis of omarigliptin, a once-weekly DPP-4 inhibitor. The documented 30:1 regioselectivity in N-mesylation and the telescoped Boc deprotection–reductive amination sequence—both validated at multikilogram manufacturing scale—make this intermediate the direct starting point for ANDA filers developing generic omarigliptin [1]. Procurement of the correct 2H-tautomer with Boc protection eliminates the need for process redevelopment around regiochemical control and orthogonal deprotection strategy [2].

Kinase Inhibitor Library Synthesis Targeting Aurora Kinases and PKC

The Boc-protected tetrahydropyrrolo[3,4-c]pyrazole scaffold accessible from this compound supports combinatorial library expansion at three diversity points—the pyrazole N1, the pyrrolidine nitrogen (post-Boc removal), and the pyrazole C3 amino position. This scaffold has produced Aur-A inhibitors with IC50 = 0.027 μM and ATP-competitive PKC inhibitors with in vivo efficacy in diabetic retinal vascular leakage models [1]. Medicinal chemistry teams pursuing novel kinase inhibitors can leverage this building block to access an IP-differentiable chemical space distinct from indolocarbazole and bisindolylmaleimide chemotypes [2].

GMP Impurity Profiling and Stability-Indicating Method Validation for Omarigliptin Drug Substance

As Omarigliptin Impurity 9, CAS 1280210-79-8 serves as both a process-related impurity marker and a fully characterized reference standard for HPLC method development. It is used to establish system suitability parameters, determine relative response factors (RRF), and validate stability-indicating methods under ICH Q2(R1) guidelines for omarigliptin drug substance and drug product [1]. The compound's dual identity as a synthetic intermediate and impurity standard enables QC laboratories to use a single well-characterized material for both spiking studies and calibration curve generation [2].

Scaffold-Hopping Medicinal Chemistry for Metabolic and Oncology Programs

The tetrahydropyrrolo[3,4-c]pyrazole core is the most extensively explored member of the tetrahydropyrrolo-azole family, with validated applications spanning DPP-4 inhibition (omarigliptin), Aurora kinase inhibition (danusertib), PKC inhibition (PF-04577806 series), CDK2 inhibition, and GPR119 agonism [1]. This breadth of target coverage, supported by X-ray crystallographic confirmation of hinge-region binding in the ATP pocket, positions the scaffold as a privileged structure for scaffold-hopping campaigns. Unlike the underexplored tetrahydropyrrolo[2,3-c]pyrazole isomer, purchasing this specific Boc-protected building block provides immediate synthetic entry into a comprehensively validated chemical space [2].

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